molecular formula C13H22O2S B1496183 C-247

C-247

Cat. No.: B1496183
M. Wt: 242.38 g/mol
InChI Key: PIRZFZMRZHTILE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-247 is an organic compound with a unique structure that includes a thiophene ring substituted with hydroxy, methyl, and octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-247 typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a thiophene derivative followed by oxidation and functional group transformations. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

C-247 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

C-247 has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of C-247 involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (5R)-4-Hydroxy-5-methyl-5-hexylthiophen-2-one
  • (5R)-4-Hydroxy-5-methyl-5-decylthiophen-2-one
  • (5R)-4-Hydroxy-5-methyl-5-dodecylthiophen-2-one

Uniqueness

C-247 is unique due to its specific alkyl chain length and the presence of a hydroxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C13H22O2S

Molecular Weight

242.38 g/mol

IUPAC Name

(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1

InChI Key

PIRZFZMRZHTILE-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C

Canonical SMILES

CCCCCCCCC1(C(=CC(=O)S1)O)C

Origin of Product

United States

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